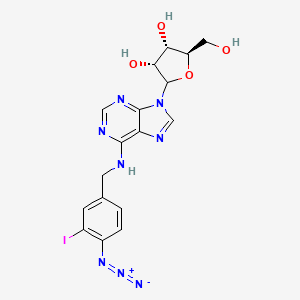

N(6)-(3-Iodo-4-azidobenzyl)adenosine

Description

Significance of Adenosine (B11128) Derivatives as Chemical Tools

Adenosine is a ubiquitous nucleoside that plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.gov The development of synthetic adenosine derivatives has been instrumental in dissecting the individual roles of these receptor subtypes in health and disease. mdpi.com By modifying the adenosine scaffold, medicinal chemists have created a vast library of agonists and antagonists with varying potencies and selectivities. These chemical tools are crucial for studying the structure, function, and therapeutic potential of adenosine receptors.

Historical Context of Photoaffinity Labeling and Ligand-Based Probes

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within their biological targets. This method employs a ligand that, upon photoactivation, forms a highly reactive species capable of covalently bonding to nearby amino acid residues within the binding pocket. The concept of photoaffinity labeling emerged in the mid-20th century and has since become a cornerstone of receptor pharmacology. Ligand-based probes, which include photoaffinity labels, are designed to retain high affinity for their target while incorporating a reactive or reporter group.

Overview of N(6)-(3-Iodo-4-azidobenzyl)adenosine as a Bifunctional Molecular Probe

This compound (IAzBA) is a synthetic adenosine derivative that exemplifies the power of bifunctional molecular probes. It is meticulously designed with two key functional groups: a photo-activatable aryl azide (B81097) and an iodine atom. The aryl azide group allows for covalent attachment to its target receptor upon exposure to UV light, a hallmark of photoaffinity labels. The iodine atom can be replaced with a radioactive isotope, typically ¹²⁵I, transforming IAzBA into a high-affinity radioligand. This dual functionality enables both the identification of the ligand-binding subunit of the receptor and the quantification of receptor populations.

IAzBA has been specifically utilized as a potent agonist photoaffinity label for the A1 adenosine receptor. nih.gov Research has demonstrated that [¹²⁵I]IAzBA binds with high affinity to A1 receptors and, upon photolysis, specifically and covalently labels a protein with a molecular weight of approximately 34-36 kDa. nih.goviaea.org This protein is believed to be the ligand-binding subunit of the A1 adenosine receptor. nih.goviaea.org

Detailed Research Findings

The utility of this compound as a molecular probe is underpinned by its specific binding characteristics and its ability to covalently label its target.

Binding Affinity and Efficacy

Studies have shown that the radioiodinated form of IAzBA, [¹²⁵I]this compound, is a full agonist at the A1 adenosine receptor. iaea.org It binds with high affinity, with a reported dissociation constant (Kd) of approximately 1 nM for A1 receptors in various tissues, including rat brain and fat cell membranes. iaea.org While comprehensive binding data across all adenosine receptor subtypes for IAzBA is not extensively documented in a single source, the high affinity for the A1 subtype is a key characteristic that makes it a valuable research tool for studying this specific receptor.

Photoaffinity Labeling of the A1 Adenosine Receptor

Upon photolysis with UV light, the azido (B1232118) group of IAzBA is converted into a highly reactive nitrene, which then forms a covalent bond with amino acid residues in close proximity within the A1 receptor's binding pocket. This irreversible binding has allowed researchers to identify the ligand-binding subunit of the A1 receptor as a protein with a molecular weight of approximately 34-36 kDa. nih.goviaea.org This finding has been consistent across different species, including rat, dog, guinea pig, and pig. iaea.org

The specificity of this photolabeling is confirmed by the observation that the covalent incorporation of [¹²⁵I]IAzBA is blocked by other known A1 adenosine receptor ligands. nih.gov This demonstrates that IAzBA binds to the same site as other agonists and antagonists of the A1 receptor.

| Property | Finding | Source(s) |

| Compound Name | This compound (IAzBA) | N/A |

| Molecular Formula | C₁₇H₁₇IN₈O₄ | N/A |

| Probe Type | Bifunctional Photoaffinity Radioligand | nih.gov |

| Target Receptor | A1 Adenosine Receptor | nih.goviaea.org |

| Efficacy | Full Agonist | iaea.org |

| Binding Affinity (Kd for [¹²⁵I]IAzBA) | ~1 nM | iaea.org |

| Labeled Protein (Molecular Weight) | ~34-36 kDa | nih.goviaea.org |

Structure

3D Structure

Properties

CAS No. |

98849-99-1 |

|---|---|

Molecular Formula |

C17H17IN8O4 |

Molecular Weight |

524.3 g/mol |

IUPAC Name |

(3R,4S,5R)-2-[6-[(4-azido-3-iodophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H17IN8O4/c18-9-3-8(1-2-10(9)24-25-19)4-20-15-12-16(22-6-21-15)26(7-23-12)17-14(29)13(28)11(5-27)30-17/h1-3,6-7,11,13-14,17,27-29H,4-5H2,(H,20,21,22)/t11-,13-,14-,17?/m1/s1 |

InChI Key |

NHGZLLXVUYVMQN-IKYDMHQPSA-N |

SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N=[N+]=[N-] |

Isomeric SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N=[N+]=[N-] |

Synonyms |

IAB-adenosine N(6)-(3-iodo-4-azidobenzyl)adenosine |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of N 6 3 Iodo 4 Azidobenzyl Adenosine

Rational Design Principles for Integrated Photoaffinity and Radiolabeling Functionalities

The design of N(6)-(3-Iodo-4-azidobenzyl)adenosine is a deliberate integration of specific chemical moieties, each serving a distinct purpose in biochemical investigations. The core structure is based on adenosine (B11128), a natural ligand for adenosine receptors, providing the foundational affinity for the target. The key modifications are on the benzyl (B1604629) group attached to the N(6) position of the adenine ring.

Photoaffinity Labeling: The aryl azide (B81097) group (–N₃) is a well-established photoreactive group used in photoaffinity labeling. wikipedia.org Upon irradiation with ultraviolet (UV) light, the azide is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with nearby amino acid residues within the ligand-binding pocket of the target protein. researchgate.net This irreversible linkage is crucial for identifying the specific protein that the ligand binds to. The choice of an aryl azide is strategic due to its relative stability in the dark, minimizing non-specific reactions, and its efficient photoactivation at wavelengths that are less likely to cause significant damage to biological macromolecules.

Radiolabeling: The iodine atom, specifically the radioisotope iodine-125 (¹²⁵I), serves as the radiolabeling component. nih.gov The incorporation of ¹²⁵I allows for highly sensitive detection of the probe and its covalently bound target protein through autoradiography or other radiometric techniques. The position of the iodine atom is critical; it is placed on the benzyl ring at a position that is synthetically accessible and minimally disruptive to the ligand's binding affinity. The use of ¹²⁵I provides a strong and easily detectable signal, facilitating the identification of labeled proteins even at very low concentrations. nih.gov

The combination of these two functionalities in a single molecule creates a powerful tool for receptor characterization. The photoaffinity labeling component enables the permanent tagging of the receptor, while the radiolabel allows for the sensitive and specific detection of the tagged receptor. nih.gov

Methodologies for Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and to introduce the sensitive functional groups.

The synthesis typically begins with the preparation of the key benzyl halide precursor, 3-iodo-4-azidobenzyl bromide. This involves the introduction of the iodo and azido (B1232118) groups onto a suitable aromatic starting material. Standard aromatic substitution reactions are employed, often starting from a commercially available aminotoluene or a related derivative. The amino group can be converted to an azide via diazotization followed by treatment with sodium azide. The iodination can be achieved through various methods, such as electrophilic iodination using iodine and an oxidizing agent. Subsequent benzylic bromination provides the reactive benzyl bromide needed for the alkylation of adenosine.

A critical step in the synthesis is the regioselective alkylation of the adenosine molecule at the N(6) position. Direct alkylation of adenosine can lead to a mixture of products, including alkylation at other nitrogen atoms (N1, N3, N7) and on the ribose hydroxyl groups. To achieve the desired N(6)-substitution, several strategies are employed:

Reaction with 6-Chloropurine Riboside: A common and effective method involves the reaction of 6-chloropurine riboside with the corresponding amine (3-iodo-4-azidobenzylamine). tandfonline.commdpi.com The chlorine atom at the C6 position of the purine (B94841) ring is a good leaving group, readily displaced by the primary amine to form the N(6)-substituted adenosine derivative. The hydroxyl groups of the ribose moiety are often protected with groups like acetyl or tert-butyldimethylsilyl (TBDMS) to prevent side reactions and improve solubility in organic solvents. mdpi.comnsf.gov

Dimroth Rearrangement: An alternative approach involves the initial alkylation of adenosine at the N1 position, followed by a base-catalyzed Dimroth rearrangement to the thermodynamically more stable N(6)-substituted product. tandfonline.comnih.govnih.gov This method can be effective but requires careful control of reaction conditions to ensure efficient rearrangement.

Mitsunobu Reaction: The Mitsunobu reaction provides a mild and efficient method for the N(6)-alkylation of adenosine derivatives using an alcohol precursor. researchgate.netthieme-connect.com This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A representative multi-step synthesis of this compound would likely follow the general sequence outlined below. It is important to note that specific reagents and conditions may vary based on the chosen synthetic route and protecting group strategy.

| Step | Description | Key Reagents |

| 1 | Protection of Ribose Hydroxyls | Acetic anhydride, pyridine or TBDMS-Cl, imidazole |

| 2 | Synthesis of 3-iodo-4-azidobenzylamine | Multi-step from a suitable aromatic precursor |

| 3 | N(6)-Alkylation | 6-chloropurine riboside derivative, 3-iodo-4-azidobenzylamine, base (e.g., DIPEA) |

| 4 | Deprotection of Ribose Hydroxyls | Methanolic ammonia or TBAF |

| 5 | Purification | Column chromatography, HPLC |

Flow chemistry has also emerged as a powerful technique for multi-step synthesis, allowing for the sequential combination of reactions in a continuous flow system. syrris.jp This can lead to improved efficiency, reduced reaction times, and enhanced safety, particularly when dealing with potentially hazardous intermediates like azides.

Analytical Characterization Techniques for Confirming Compound Identity and Purity

Following the synthesis, rigorous analytical characterization is essential to confirm the structure of this compound and to assess its purity. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure by providing information about the chemical environment of ¹H and ¹³C nuclei. | The ¹H NMR spectrum would show characteristic signals for the adenosine ribose protons, the purine ring protons, and the protons of the 3-iodo-4-azidobenzyl group. The ¹³C NMR spectrum would provide complementary information on the carbon skeleton. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and to confirm its elemental composition. | High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula. Fragmentation patterns can also offer structural insights. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound and to isolate it from any remaining starting materials or byproducts. | A single, sharp peak in the HPLC chromatogram would indicate a high degree of purity. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To confirm the presence of the chromophoric groups, particularly the azido- and iodo-substituted aromatic ring, and to monitor the photoactivation process. | The UV-Vis spectrum would show characteristic absorption maxima consistent with the structure. Changes in the spectrum upon UV irradiation would confirm the photolysis of the azide group. researchgate.net |

These analytical methods, used in concert, provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for use as a high-fidelity biochemical probe.

Molecular Mechanism of Action and Reactive Group Functionality

Photochemistry of the Azido (B1232118) Group for Covalent Labeling

Photoaffinity labeling is a powerful technique used to identify and study molecular interactions within biological systems. biologyinsights.com It employs a photoaffinity probe, a molecule designed to bind specifically to a target and then, upon light activation, form a permanent, covalent bond with that target. biologyinsights.comwikipedia.org N(6)-(3-Iodo-4-azidobenzyl)adenosine is a classic example of such a probe, with its aryl azide (B81097) group serving as the photo-crosslinker. rsc.org

The aryl azide group is chemically stable in the dark but becomes highly reactive when exposed to ultraviolet (UV) light, typically at wavelengths between 250 and 400 nm. rsc.orgthermofisher.com Upon absorption of UV radiation, the azide moiety undergoes photolysis, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive intermediate known as a nitrene. rsc.orgrsc.org

This photogenerated nitrene is an electron-deficient species with a singly-bonded nitrogen atom, making it extremely reactive and short-lived. biologyinsights.comrsc.org The reactivity of the nitrene is a key feature of its utility in photoaffinity labeling. It can participate in a variety of chemical reactions, most notably insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, which are abundant in biological macromolecules like proteins. thermofisher.com It can also react with double bonds. thermofisher.com While simple aryl azides often require short-wavelength UV light for activation, the presence of other substituents can shift the absorption maximum, and nitrophenyl azides can be activated with longer-wavelength UV light (300-460 nm), which can be less damaging to biological samples. thermofisher.com

The process begins with the formation of a singlet nitrene, which is highly reactive but can undergo intersystem crossing to a more stable triplet state. researchgate.net However, for photoaffinity labeling, the rapid and indiscriminate reactions of the initial singlet nitrene are most desirable for capturing the binding interaction. rsc.org

Table 1: Properties of Common Photoreactive Groups

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Key Reactions |

|---|---|---|---|

| Aryl Azide | 250-460 nm | Nitrene | C-H/N-H Insertion, Addition to Double Bonds |

| Diazirine | 330-370 nm | Carbene | C-H/N-H Insertion, Addition Reactions |

| Benzophenone | ~350 nm | Triplet Ketyl Biradical | Hydrogen Abstraction |

The fundamental principle of photoaffinity labeling is to convert a reversible, non-covalent ligand-target interaction into a stable and irreversible covalent bond. biologyinsights.com This process "freezes" the interaction, allowing for the identification and analysis of the target molecule, which might otherwise be difficult to study due to weak or transient binding. biologyinsights.comnih.gov

Once this compound is bound to its target protein, irradiation with UV light triggers the rapid transformation of the azido group into the highly reactive nitrene. biologyinsights.com Because of its short half-life, the nitrene reacts almost instantaneously with amino acid residues in its immediate vicinity, ideally within the binding site of the target protein. biologyinsights.comnih.gov This promiscuous reactivity allows the nitrene to form a stable covalent bond with the protein, effectively "labeling" it. mdpi.com The resulting covalently linked probe-protein complex is robust enough to withstand subsequent purification and analytical procedures, such as SDS-PAGE and mass spectrometry, which are used to identify the labeled protein and even the specific site of attachment. biologyinsights.comnih.gov

Role of the Iodo Group in Probe Design

The iodine atom on the benzyl (B1604629) ring of this compound is not merely a passive substituent. It serves two primary functions: providing a handle for radiolabeling and influencing the molecule's interaction with its biological target.

A significant advantage of incorporating an iodine atom into a molecular probe is the ability to introduce a radioactive isotope, most commonly Iodine-125 ([¹²⁵I]). nih.gov [¹²⁵I] is a gamma-emitting isotope with a half-life of approximately 60 days, making it suitable for a wide range of biochemical assays. revvity.com The presence of the stable iodine atom on the probe allows for its synthesis in a non-radioactive form, which can then be replaced with [¹²⁵I] through isotopic exchange reactions. researchgate.net

Once radiolabeled, [¹²⁵I]-N(6)-(3-Iodo-4-azidobenzyl)adenosine can be easily detected and quantified. After photo-crosslinking to its target protein, the radiolabel allows for the visualization of the labeled protein using techniques like autoradiography on gels or blots. nih.gov This provides a direct means of identifying the molecular weight of the target protein. Furthermore, gamma counting can be used to quantify the amount of probe bound to the target, which is essential for determining binding affinities and receptor densities. revvity.com Other iodine isotopes, such as [¹²³I] and [¹²⁴I], can also be used for in vivo imaging applications like SPECT and PET, respectively. nih.gov

Table 2: Properties of Relevant Iodine Radioisotopes

| Isotope | Half-Life | Primary Emissions | Primary Use |

|---|---|---|---|

| ¹²⁵I | 60.1 days | Gamma (0.035 MeV), X-ray | In vitro assays, Autoradiography, SPECT |

| ¹²³I | 13.2 hours | Gamma (0.159 MeV) | In vivo SPECT Imaging |

The presence of a halogen atom like iodine can significantly affect how a ligand binds to its target protein. nih.gov The introduction of the iodo group on the benzyl ring of the adenosine (B11128) derivative alters its size, shape, and electronic properties, which can in turn influence its binding affinity and selectivity for different adenosine receptor subtypes. nih.gov

Applications in Investigating Biological Systems and Macromolecular Interactions

Elucidation of Nucleic Acid-Protein Interactions

Due to its adenosine (B11128) core, N(6)-(3-Iodo-4-azidobenzyl)adenosine can be enzymatically incorporated into nucleic acids, or a similar derivative can be used as a probe to study proteins that bind adenosine-containing nucleic acid structures. The integrated photoreactive azido (B1232118) group allows for the covalent cross-linking of the nucleic acid to any protein in close proximity, effectively trapping the interaction.

Photoaffinity labeling is a powerful technique for identifying proteins that interact with specific DNA or RNA sequences. mdpi.com In this approach, a nucleic acid probe containing a photoreactive group, such as the one in this compound, is incubated with a complex mixture of proteins, like a cell extract. Irradiation with UV light triggers the azido group to form a highly reactive nitrene, which then forms a covalent bond with nearby molecules, including interacting proteins. mdpi.comphotobiology.info These covalently linked protein-nucleic acid complexes can then be isolated and the identity of the protein partner determined through techniques like mass spectrometry. This allows for the discovery of previously unknown nucleic acid-binding proteins.

Beyond just identifying binding partners, photo-cross-linking can be used to map the specific sites of interaction between a nucleic acid and a protein. photobiology.infonih.gov Because the covalent bond forms only where the photoreactive group is in very close contact with the protein, it marks a precise point of interaction. upenn.edu After cross-linking, the nucleic acid can be digested away, leaving the protein tagged with a small remnant of the nucleotide at the interaction site. By analyzing the modified protein, for instance through peptide mapping and sequencing, researchers can identify the specific amino acid residues that constitute the binding interface. photobiology.inforesearchgate.net

Interactions between proteins and nucleic acids are fundamental to processes like DNA replication and gene expression. Photo-cross-linking can be employed to study the dynamic protein complexes involved in these mechanisms. For example, by incorporating a photoreactive nucleotide into a specific site in a DNA template, researchers can identify the proteins that associate with that region during replication or transcription. This can provide insights into the composition and architecture of the replication fork or the transcription initiation complex. The ability to trap transient interactions is particularly valuable for studying these highly dynamic processes. photobiology.info

The use of this compound in cross-linking studies follows a general workflow. upenn.edu

Probe Preparation : A nucleic acid probe is synthesized to include the photoreactive nucleoside at a specific position. If a radioactive isotope like ¹²⁵I is used, the probe becomes radiolabeled for easy detection.

Binding : The probe is incubated with the biological sample (e.g., cell lysate, purified proteins) to allow the formation of non-covalent protein-nucleic acid complexes.

UV Irradiation : The mixture is exposed to UV light of a specific wavelength (typically around 260-270 nm for aryl azides) to activate the azido group and induce covalent cross-linking. upenn.edu

Isolation and Analysis : The resulting covalent complexes are separated from non-cross-linked molecules, often using gel electrophoresis. The cross-linked protein can then be identified through various analytical methods, including immunoblotting or mass spectrometry. youtube.com

Probing Adenosine Receptor Pharmacology and Ligand-Binding Dynamics

As an adenosine derivative, this compound and its related compounds are used to study adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes. nih.govmdpi.com The N6-benzyl group is a common modification in ligands designed to target these receptors, particularly the A3 subtype. nih.govnih.gov

The affinity and selectivity of a ligand for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are critical determinants of its pharmacological profile. While specific binding data for this compound is not extensively detailed in isolation, the structure-activity relationships of N6-benzyladenosine derivatives provide significant insights. Modifications at the N6 position of adenosine, particularly with substituted benzyl (B1604629) groups, are known to confer high affinity and selectivity for the A3 adenosine receptor. nih.govnih.gov

Research on closely related N6-(substituted-benzyl)adenosine-5'-uronamides has shown that these compounds are potent and selective agonists for the A3 receptor. nih.gov For instance, the presence of a 3-iodo substituent on the benzyl ring is a key feature in highly selective A3 agonists like N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA). nih.govnih.gov The primary role of the 4-azido group in this compound is to serve as a photoreactive handle for covalent labeling of the receptor, a common strategy to identify the ligand binding pocket.

The binding affinities (Ki values) for representative N6-substituted adenosine compounds at human adenosine receptor subtypes illustrate the selectivity profile driven by these substitutions.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

|---|---|---|---|

| N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | 2400 | 1400 | 1.3 |

| 2-Chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) | 324 | 410 | 0.33 |

This table presents binding affinity data for well-characterized A3-selective agonists that share the N6-(3-iodobenzyl) structural motif with this compound. The data highlights the high selectivity for the A3 receptor conferred by this substitution pattern. Data sourced from studies on recombinant human adenosine receptors. google.com

The high selectivity of these related compounds for the A3 receptor suggests that this compound would also primarily target this subtype, making it a useful tool for specifically labeling and studying the A3 receptor over other adenosine receptor subtypes.

Differentiation of Agonist, Partial Agonist, and Antagonist Profiles

The pharmacological profile of N6-substituted adenosine derivatives, including this compound, is highly dependent on subtle structural modifications, which can result in a spectrum of activities from full agonism to partial agonism and even antagonism at the four adenosine receptor (AR) subtypes (A1, A2A, A2B, and A3). nih.govnih.gov The efficacy of adenosine derivatives at the A3AR, in particular, appears to be more sensitive to small structural changes than at other subtypes. nih.gov

Studies on a wide range of N6-substituted adenosine derivatives have shown that the nature of the substituent at the N6 position is a critical determinant of the functional outcome. nih.gov For instance, N6-arylmethyl analogues, a class to which this compound belongs, tend to be more potent in binding to A1 and A3 receptors compared to A2A receptors, exhibiting variable degrees of partial to full A3AR agonism. nih.gov The combination of a 4-amino-3-iodo substitution on the N6-benzyl group has been shown to maintain high affinity at the A3AR. nih.gov While specific data for the 4-azido variant is less common in broad screening studies, the 3-iodo-4-amino analogue, known as 4-amino-3-iodo-N6-benzyladenosine (I-AB-A), is a high-affinity ligand. nih.gov

The related compound N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) is a well-characterized potent and selective A3AR agonist. nih.govnih.govnih.gov However, other related molecules demonstrate the principle that minor changes can alter the functional profile. For example, the N6-(2,2-diphenyl)ethyl group can convert an A3AR agonist into an antagonist. nih.gov This highlights the complexity in predicting the exact functional profile of this compound without direct experimental validation, though its structural similarity to known A3AR agonists suggests it likely possesses agonist or partial agonist properties at this subtype.

| Compound/Class | Receptor Profile | Key Findings |

| N6-arylmethyl adenosines | Generally A1/A3 selective agonists. | Potency and efficacy are highly dependent on the substitution pattern on the benzyl ring. nih.gov |

| IB-MECA | Potent and selective A3AR agonist. | Widely used to study A3AR-mediated effects, such as cardioprotection. nih.govnih.gov |

| N6-(2,2-diphenyl)ethyl adenosine | A3AR antagonist. | Demonstrates that modifications to the N6-substituent can switch activity from agonism to antagonism. nih.gov |

Insights into Receptor Activation Mechanisms

The activation of adenosine receptors by agonists like this compound initiates a cascade of intracellular signaling events. A3 adenosine receptors, a primary target for many N6-benzyladenosine derivatives, are typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov Beyond cAMP modulation, A3AR activation also regulates mitogen-activated protein kinase (MAPK) pathways and can stimulate phosphoinositide metabolism. nih.govnih.gov

Studies using the closely related A3AR agonist IB-MECA have provided detailed insights into the downstream mechanisms of receptor activation. For example, the cardioprotective effects of IB-MECA at reperfusion are mediated by the inhibition of the mitochondrial permeability transition pore (mPTP) opening. nih.gov This effect is achieved through the activation of the PI3-kinase/Akt signaling pathway, which leads to the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK-3β). nih.gov Another A3-selective agonist, CB-MECA (N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine), has been shown to provide cardioprotection through a mechanism involving the activation of KATP channels. nih.gov The azido group on this compound makes it a photoaffinity label, a tool designed specifically to elucidate such mechanisms by covalently binding to the receptor upon UV irradiation, thereby allowing for the direct identification and characterization of the ligand-binding pocket and its conformational changes during activation.

Structural Determinants of Ligand Recognition and Cryptic Pocket Formation

The affinity and selectivity of this compound for its target receptors are governed by specific molecular interactions between the ligand and the receptor's binding site. For N6-substituted adenosine derivatives, the N6-benzyl moiety is a key feature for achieving high affinity and selectivity, particularly for the A1 and A3 receptors. nih.govnih.gov

Molecular modeling and cryo-EM studies of adenosine receptors have revealed that the N6 region of the binding pocket contains a hydrophobic subpocket. cam.ac.ukcoventry.ac.uknih.gov The benzyl group of ligands like this compound fits into this pocket, and substitutions on the aromatic ring can form specific interactions that enhance binding affinity and selectivity. cam.ac.ukcoventry.ac.uk The presence of a halogen, such as iodine, at the meta-position (position 3) of the benzyl ring is often associated with high potency at A1 and A3 receptors. nih.govcam.ac.uk The iodine atom can form halogen bonds or engage in favorable hydrophobic interactions within the binding site.

The 4-azido group serves primarily as a photoreactive cross-linker. Upon photoactivation, the azido group is converted into a highly reactive nitrene, which can form a covalent bond with nearby amino acid residues in the binding pocket. This technique is invaluable for mapping the ligand-binding site and identifying the specific residues that interact with the 4-position of the benzyl ring. Such studies can provide direct structural evidence and help validate or refine computational models of ligand-receptor interactions. nih.gov While the concept of "cryptic pockets"—binding sites that are not apparent in the apo (unliganded) structure of a receptor but are revealed upon ligand binding—is an active area of research in GPCRs, specific evidence of this compound inducing such a pocket is not prominently documented. However, photo-crosslinking studies using this compound could potentially trap transient receptor conformations, thereby providing evidence for such cryptic sites.

Structure-Activity Relationship (SAR) Studies of N6-Substituted Adenosine Derivatives

Structure-activity relationship (SAR) studies of N6-substituted adenosine derivatives have been extensive, providing a framework for designing ligands with specific affinity and efficacy profiles. nih.govnih.gov The general consensus is that the N6-substituent explores a hydrophobic region of the receptor, significantly influencing the pharmacological properties. cam.ac.uknih.gov

Key SAR findings for N6-substituted adenosine derivatives:

N6-Substituent: N6-arylmethyl groups, such as benzyl, generally confer higher affinity and selectivity for A1 and A3 receptors over A2A receptors. nih.gov The stereochemistry and steric bulk of the substituent are critical; for instance, stereoselectivity has been demonstrated for N6-(R-1-phenylethyl)adenosine versus the S-enantiomer at the rat A3AR. nih.gov

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are crucial. Halogen substitutions at the 3-position (meta) of the benzyl ring, such as with iodine or chlorine, are well-tolerated and often enhance potency at A3 receptors. nih.gov For example, a series of 3-(halobenzyl)-5′-N-ethyluronamide derivatives showed an order of potency at A1 and A2a receptors of I ~ Br > Cl > F. nih.gov

Ribose/Carbocyclic Modifications: Modifications to the ribose moiety also play a significant role. The addition of a 5'-N-methyluronamide group, as seen in the potent A3 agonist IB-MECA, significantly enhances A3 selectivity. nih.gov Replacing the ribose with a rigid carbocyclic system, such as a bicyclo[3.1.0]hexane ring, can maintain a receptor-preferred conformation and lead to potent A3 agonism. nih.gov

| Modification Site | Substituent | Impact on Activity | Reference |

| N6 Position | Benzyl | Favors A1/A3 receptor affinity. | nih.gov |

| N6-Benzyl Ring (3-position) | Iodo, Chloro | Enhances potency at A1 and A3 receptors. | nih.gov |

| 5' Position (Ribose) | N-Methyluronamide | Increases A3 receptor selectivity. | nih.gov |

| Adenine Ring (2-position) | Chloro | In combination with N6-benzyl, can reduce efficacy at the A3AR. | nih.gov |

Investigation of Other Molecular Targets and Enzymes

Studies on Nucleoside Transporters (e.g., hENT1)

Nucleoside transporters are integral membrane proteins that facilitate the movement of nucleosides, like adenosine, and their analogues across cell membranes. frontiersin.orgfrontiersin.org The human equilibrative nucleoside transporter 1 (hENT1) is a key member of this family, playing a crucial role in regulating extracellular adenosine concentrations and transporting nucleoside-derived drugs into cells. nih.govmdpi.com

Given its structure as a nucleoside analogue, this compound is a potential substrate or inhibitor for nucleoside transporters. hENT1 is known to transport a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides. nih.gov The transport of the endogenous nucleoside adenosine by hENT1 can be competitively inhibited by other nucleosides and deoxynucleosides. nih.gov While direct studies on the transport of this compound by hENT1 are not widely reported, it is plausible that the bulky N6-substituent could influence its interaction with the transporter. The efficiency of transport for nucleoside analogues is a critical factor in their cellular activity, as it determines their intracellular concentration. Therefore, understanding the interaction of this compound with transporters like hENT1 is essential for interpreting its biological effects in cellular systems.

Interaction with Nucleoside-Modifying Enzymes (e.g., Adenosine Deaminase, Kinases, Methyltransferases)

The metabolic stability of adenosine analogues is a key factor in their utility as pharmacological tools. A major metabolic pathway for adenosine is deamination to inosine (B1671953) by the enzyme adenosine deaminase (ADA). A significant advantage of N6-substituted adenosine derivatives is their general resistance to deamination by ADA. The bulky substituent at the N6 position sterically hinders the enzyme from accessing the 6-amino group, thereby preventing its conversion to an inosine derivative and prolonging the biological half-life of the compound.

Another critical class of enzymes is adenosine kinases, which phosphorylate adenosine to adenosine monophosphate (AMP). Whether this compound can be phosphorylated by adenosine kinase is an important consideration for its mechanism of action, as the phosphorylated form could have different biological activities or be incorporated into nucleic acids. However, the large N6-substituent may also interfere with recognition by adenosine kinase. Studies on various N6-substituted adenosine derivatives are necessary to determine their potential as substrates for kinases or other nucleoside-modifying enzymes like methyltransferases. The general use of these compounds as receptor ligands in functional assays implies a degree of metabolic stability, at least over the time course of the experiments. nih.gov

Advanced Methodological Integration and Probe Development Strategies

Combination of Photoaffinity Labeling with Click Chemistry

A powerful advancement in the application of photoaffinity probes like N(6)-(3-Iodo-4-azidobenzyl)adenosine is the integration with bioorthogonal chemistry, particularly copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as click chemistry. nih.gov This approach typically involves designing the probe with a terminal alkyne group, which serves as a handle for subsequent chemical modification. nih.govresearchgate.net While this compound itself contains an azide (B81097) for photo-crosslinking, analogous probes for click chemistry applications would incorporate an alkyne. This "tag-free" or "two-step" labeling strategy allows the initial photo-crosslinking to occur with a minimally modified ligand, preserving its binding affinity and cellular permeability. researchgate.netnih.gov Following covalent attachment to its target protein, the alkyne handle is available for reaction with an azide-containing reporter molecule.

Following successful photo-crosslinking of an alkyne-modified this compound analogue to its target protein(s) within a cellular or lysate context, the sample is treated with a reporter molecule bearing a complementary azide group. This leads to the covalent attachment of the reporter to the probe-protein conjugate via a stable triazole linkage. thermofisher.com This two-step methodology offers significant flexibility and reduces potential interference that a bulky reporter group might cause during the initial binding event. nih.gov

Commonly used reporter groups include:

Fluorescent Tags: Fluorophores such as rhodamine-azide or Alexa Fluor azides can be "clicked" onto the probe-labeled protein. nih.govthermofisher.com This allows for direct visualization of the target protein(s) by in-gel fluorescence scanning after separation by SDS-PAGE or for cellular imaging via fluorescence microscopy to determine the subcellular localization of the target. nih.govnih.gov

Biotin (B1667282): The conjugation of biotin-azide enables the subsequent enrichment and isolation of the labeled proteins. nih.govresearchgate.net The high affinity of biotin for streptavidin or avidin, which can be immobilized on beads, facilitates the purification of the covalently tagged proteins from complex biological mixtures for subsequent identification by mass spectrometry. nih.govnih.gov

Table 1: Representative Reporter Groups for Post-Labeling Conjugation via Click Chemistry

| Reporter Group | Application | Detection Method |

|---|---|---|

| Tetramethylrhodamine (TMR)-Azide | In-gel fluorescence analysis | Fluorescence Scanner |

| Biotin-Azide | Affinity purification/enrichment | Western Blot, Mass Spectrometry |

| Alexa Fluor 488-Azide | Fluorescence microscopy, Flow cytometry | Confocal Microscope, Flow Cytometer |

The modular nature of click chemistry allows for the development of multimodal probes, which incorporate multiple functionalities for parallel analysis. nih.govnih.gov A single photoaffinity labeling experiment using an alkyne-functionalized probe can be divided into aliquots that are then treated with different azide-containing reporters. For instance, one portion can be reacted with a fluorescent azide for in-gel visualization, while another is reacted with biotin-azide for pull-down and mass spectrometric identification. nih.gov

Furthermore, bimodal probes can be synthesized that already contain two different reporter tags, such as a fluorophore and a biotin molecule. nih.gov This allows for simultaneous fluorescence detection and affinity capture from the same sample, providing a direct correlation between the visualized protein band and the identified protein. nih.gov The development of such sophisticated tools is crucial for validating target engagement and for comprehensive proteomic profiling.

Application in In Vitro Biochemical and Cellular Assays

This compound and its derivatives are utilized in a variety of in vitro biochemical and cellular assays to identify and characterize their biological targets. These assays are essential for validating the probe's activity and for exploring the functional consequences of its interaction with target proteins.

In biochemical assays, the probe is often used in competitive radioligand binding experiments with membrane preparations from cells overexpressing a specific adenosine (B11128) receptor subtype (e.g., A1, A2A, A2B, or A3). nih.govacs.org These assays determine the probe's binding affinity (Ki) and selectivity for its target receptor. nih.gov Following UV irradiation, the irreversible nature of the binding can be confirmed by showing that the labeled receptor can no longer be displaced by a competing ligand. iaea.org

Cellular assays extend these findings to a more biologically relevant context. For example, live cells can be incubated with the photoaffinity probe, irradiated with UV light, and then lysed. nih.gov The resulting proteome, containing the covalently labeled target protein(s), can be analyzed by SDS-PAGE. If a clickable version of the probe is used, the gel can be scanned for fluorescence to visualize the labeled proteins. nih.gov Competition experiments, where cells are pre-incubated with an excess of a non-probe ligand, are crucial to demonstrate the specificity of the labeling. nih.gov

Furthermore, these probes can be used in cellular imaging experiments. nih.gov By attaching a fluorophore, either directly to the probe or via click chemistry, the localization of the target receptors on the cell surface or within intracellular compartments can be visualized using confocal microscopy. nih.gov This can provide valuable information about receptor trafficking, internalization, and desensitization in response to ligand binding.

Table 3: Overview of In Vitro Assays for Photoaffinity Probe Characterization

| Assay Type | Purpose | Typical Measurement |

|---|---|---|

| Radioligand Displacement Assay | Determine binding affinity (Ki) and selectivity of the probe. | Inhibition of radioligand binding. nih.gov |

| In-Gel Fluorescence Scanning | Visualize covalently labeled proteins in a complex mixture. | Fluorescence intensity of protein bands on an SDS-PAGE gel. nih.gov |

| Western Blotting | Detect and confirm the identity of a known labeled target protein. | Presence and intensity of a specific protein band. |

| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in intact cells. | Change in protein thermal stability upon probe binding. |

Comparative Analysis and Future Directions

Comparison to Alternative Photoaffinity Labels and Adenosine (B11128) Analogues

N(6)-(3-Iodo-4-azidobenzyl)adenosine belongs to a class of chemical tools known as photoaffinity labels. These molecules are designed to bind to a specific biological target and, upon activation by light, form a permanent, covalent bond. This allows researchers to identify and study the target protein. The effectiveness of this compound can be understood by comparing it with other photoaffinity labels and adenosine analogues.

Alternative Photoaffinity Labels:

The core of a photoaffinity label is its photoreactive group. Besides the aryl azide (B81097) group found in this compound, other commonly used groups include benzophenones and diazirines. mdpi.com Each has distinct characteristics:

Aryl Azides: The 4-azido-3-iodobenzyl group in the subject compound is a classic example of an aryl azide. Upon UV irradiation, it forms a highly reactive nitrene intermediate that can insert into various chemical bonds in its vicinity, leading to covalent attachment. nih.gov The presence of the iodine atom allows for radioiodination, creating a high-specific-activity radioligand for sensitive detection. iaea.org

Benzophenones: These compounds are activated by UV light to form a reactive triplet keto group. A key advantage is their relative stability and inertness to many solvents. mdpi.com However, they are bulkier than aryl azides, which can sometimes interfere with ligand binding, and may require longer irradiation times, potentially increasing non-specific labeling. mdpi.com

Diazirines: As the smallest photoaffinity group, diazirines often cause minimal steric hindrance, which is a significant advantage when designing probes for specific protein targets. mdpi.com They generate reactive carbenes upon photolysis.

Adenosine Analogues:

This compound is an analogue of adenosine, a naturally occurring nucleoside that plays a crucial role in numerous physiological processes by activating adenosine receptors (A1, A2A, A2B, and A3). The N6-substitution is a common modification in the development of adenosine receptor ligands.

A study on N6-substituted adenosine derivatives revealed that N6-arylmethyl analogues, such as those with a benzyl (B1604629) group, tend to exhibit higher potency at A1 and A3 receptors compared to A2A receptors. nih.gov The nature and position of substituents on the benzyl ring can significantly influence efficacy and selectivity. For instance, a chloro substituent's effect on efficacy depends on its position on the benzyl ring. nih.gov

Furthermore, modifications at the 5'-position of the adenosine ribose moiety are also crucial for receptor affinity and selectivity. For example, 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide has been shown to be highly selective for the A3 receptor. researchgate.net

A comparative look at various adenosine receptor ligands highlights the specific profile of this compound. While it is a potent tool, other analogues have been developed with varying selectivities for the different adenosine receptor subtypes. For instance, N6-(endo-Norbornyl)adenosine is highly selective for A1 receptors. nih.gov

Below is a table comparing the binding affinities of this compound and other relevant adenosine receptor ligands.

| Compound | Receptor Subtype | Binding Affinity (Ki or Kd) | Species | Reference |

| This compound ([125I]IAzBA) | A1 | ~1 nM (Kd) | Dog, Rat, Guinea Pig, Pig | iaea.org |

| R-2-azido-N6-p-hydroxyphenylisopropyladenosine (R-AHPIA) | A1 | 1.6 nM (Ki) | Rat | nih.gov |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | A3 | 0.33 nM (Ki) | Rat | researchgate.net |

| N6-(endo-Norbornyl)adenosine | A1 | Highly selective | Rat, Human | nih.gov |

Advantages and Limitations of this compound as a Research Tool

The utility of this compound as a research tool is defined by a specific set of advantages and limitations.

Advantages:

Covalent and Irreversible Binding: Upon photoactivation, the compound forms a stable covalent bond with its target receptor. iaea.org This irreversible binding allows for the identification and isolation of the receptor protein even after harsh purification procedures.

High Affinity and Specificity: this compound has been shown to bind with high affinity to A1 adenosine receptors. iaea.org The specificity of this binding can be confirmed through competition experiments with other known adenosine receptor ligands.

Full Agonist Activity: Studies have demonstrated that this compound acts as a full agonist at the A1 adenosine receptor, meaning it can elicit a maximal biological response upon binding. iaea.org This is a valuable property for studying receptor activation and signaling pathways.

Radioiodination Capability: The presence of an iodine atom in the structure allows for the straightforward introduction of a radioactive iodine isotope (e.g., 125I). iaea.org This results in a high-specific-activity probe that is essential for sensitive detection in techniques like autoradiography and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Identification of Ligand-Binding Subunits: The use of radioiodinated this compound has been instrumental in identifying the ligand-binding subunit of the A1 adenosine receptor as a protein with a molecular weight of approximately 34,000-35,000 daltons in various species. iaea.orgnih.gov

Utility in Live-Cell Labeling: Photoaffinity probes like this can be used in a more native cellular environment, which helps in studying protein interactions without disrupting the cellular context. youtube.com

Limitations:

Non-specific Labeling: A common challenge with photoaffinity labels is the potential for non-specific binding and labeling of abundant proteins that are not the intended target. This necessitates careful experimental design and the use of control experiments, such as competition assays.

Requirement for UV Activation: The need for UV light to activate the azide group can be a limitation. UV irradiation can potentially damage biological samples, and the efficiency of photolabeling can be influenced by the experimental setup.

Potential for Altered Pharmacology: While designed to mimic the parent ligand, the addition of the photoreactive and iodine moieties can sometimes alter the pharmacological properties of the molecule, affecting its binding affinity or efficacy compared to the unmodified ligand.

Less Efficient Photoincorporation Compared to Some Antagonists: In some instances, agonist photoaffinity labels like this compound have shown less efficient photoincorporation compared to antagonist photoaffinity labels. nih.gov

Emerging Research Avenues in Molecular Probe Design and Application

The field of molecular probe design is continuously evolving, with new strategies emerging to enhance the precision and utility of tools like this compound.

One of the most significant recent advancements is the development of "clickable" photoaffinity probes . nih.gov These probes are synthesized with a bioorthogonal handle, such as an alkyne or an azide group, that does not interfere with biological systems. After the photo-crosslinking event, this handle can be selectively reacted with a reporter tag (e.g., a fluorescent dye or biotin) via a "click chemistry" reaction. This two-step approach offers greater flexibility, as the same probe can be used for different downstream applications by simply changing the reporter tag. nih.gov Future research could focus on developing a "clickable" version of this compound to expand its experimental versatility.

Another exciting frontier is the de novo design of miniprotein agonists and antagonists for G protein-coupled receptors (GPCRs) , the family to which adenosine receptors belong. biorxiv.org Computational methods are being used to design small, stable proteins that can bind to and modulate the function of specific GPCRs with high affinity and selectivity. While distinct from small-molecule probes, this approach represents a paradigm shift in targeting GPCRs and could lead to the development of highly specific therapeutic agents and research tools.

Furthermore, there is a continuous effort to refine the photoreactive moieties themselves. The goal is to develop new photolabels that are activated by longer wavelengths of light to minimize cellular damage, have higher cross-linking efficiency, and produce fewer reactive byproducts.

The integration of sophisticated analytical techniques, such as mass spectrometry-based proteomics, with photoaffinity labeling is also a rapidly advancing area. This combination allows for the unbiased identification of not only the primary target but also interacting proteins, providing a more comprehensive view of the protein's interaction network within the cell.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N(6)-(3-Iodo-4-azidobenzyl)adenosine with high purity?

- Methodological Answer : Synthesis requires sequential functionalization of adenosine. First, protect the ribose hydroxyl groups (e.g., using trimethylsilyl or acetyl groups) to prevent side reactions. Introduce the 3-iodo-4-azidobenzyl moiety via alkylation at the N6 position under anhydrous conditions. Purification via reverse-phase HPLC or silica gel chromatography is essential to isolate the product from unreacted intermediates. Confirm purity using H/C NMR and high-resolution mass spectrometry (HRMS). Stability of the azide group necessitates storage in dark,低温 conditions to prevent premature degradation .

Q. How should researchers handle safety risks associated with the azide and iodobenzyl groups?

- Methodological Answer : The azide group poses explosion risks under mechanical shock or heat. Use blast shields, minimize quantities, and avoid metal spatulas. The iodobenzyl group may release toxic iodine vapors; conduct reactions in fume hoods with proper PPE (gloves, goggles). Safety protocols align with H303+H313+H333 hazard codes: ensure ventilation, avoid ingestion/inhalation, and maintain emergency eyewash stations. Quench azide waste with sodium nitrite or cerium ammonium nitrate before disposal .

Advanced Research Questions

Q. How can researchers optimize photoaffinity labeling efficiency using this compound?

- Methodological Answer : Photoaffinity labeling relies on UV-induced nitrene formation. Optimize parameters:

- Wavelength : 254–365 nm (test via UV-Vis spectroscopy to match azide absorption).

- Exposure time : 5–30 minutes (avoid overexposure to prevent protein denaturation).

- Concentration : Titrate from 10–100 µM to balance specificity and background noise.

Include negative controls (e.g., unmodified adenosine) to distinguish non-specific binding. Post-labeling, use click chemistry (e.g., CuAAC with alkynylated probes) for detection .

Q. What experimental strategies resolve contradictions in adenosine receptor binding assays involving this compound?

- Methodological Answer : Discrepancies may arise from:

- Steric hindrance : The bulky 3-iodo-4-azidobenzyl group may block receptor access. Compare binding kinetics (SPR, ITC) with native adenosine.

- Azide reactivity : Confirm no unintended crosslinking via SDS-PAGE or mass spectrometry.

- Isomerism : Ensure synthetic routes yield a single stereoisomer; chiral HPLC can resolve mixtures. Validate receptor specificity using knockout cell lines or competitive antagonists .

Q. How does the iodine atom influence radiolabeling or structural studies of this compound?

- Methodological Answer : The iodine atom enables:

- Radiolabeling : Substitute stable iodine with I via isotopic exchange for tracer studies.

- Crystallography : Heavy atom enhances X-ray diffraction contrast. Co-crystallize with target proteins (e.g., kinases) using PEG-based precipitants.

Note: Iodine’s hydrophobicity may reduce solubility; optimize buffer conditions (e.g., 10% DMSO or β-cyclodextrin) .

Data Analysis & Validation

Q. What analytical techniques are critical for validating functionalization of adenosine derivatives?

- Methodological Answer :

- NMR : H NMR confirms N6 alkylation (loss of NH signal at ~6.8 ppm; new benzyl protons at 7.2–7.5 ppm).

- HRMS : Exact mass matching (<2 ppm error) ensures correct molecular formula.

- FT-IR : Azide stretch (~2100 cm) and C-I bond (~500 cm) verify functional groups.

Cross-validate with enzymatic assays (e.g., adenosine deaminase resistance due to N6 modification) .

Q. How can researchers distinguish between covalent binding and non-specific interactions in target engagement studies?

- Methodological Answer :

- Pre-photoactivation controls : Compare samples irradiated before adding the compound (no covalent binding expected).

- Competitive pull-down : Use excess native adenosine to displace non-specific interactions.

- Proteomic profiling : LC-MS/MS identifies labeled peptides; validate with CRISPR-based target knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.